2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine: A Technical Guide to Synthesis, Properties, and Applications
2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine: A Technical Guide to Synthesis, Properties, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine, a versatile, nitrogen-rich, tridentate ligand. It details a robust and optimized synthetic protocol via nucleophilic substitution, explores its unique physicochemical and structural properties, and discusses its significant applications in coordination chemistry, catalysis, and materials science. This document is intended for researchers and professionals in chemistry and drug development, offering field-proven insights into the causality behind experimental choices and the compound's potential in advanced applications.
Introduction: A Versatile C₃-Symmetric Ligand
2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine is a highly symmetric, planar molecule that has garnered significant interest for its utility as a multi-dentate ligand. Structurally, it features a central 1,3,5-triazine core—an electron-deficient aromatic heterocycle—functionalized with three 3,5-dimethylpyrazole units at the 2, 4, and 6 positions. This arrangement results in a distinctive propeller-like geometry.[1][2]
The molecule's significance stems from the combination of the triazine's electronic properties and the coordination capabilities of the pyrazolyl nitrogen atoms. The pyrazole groups confer strong σ-donor and weak π-acceptor characteristics, enabling the formation of stable complexes with a wide array of transition metals.[1] This versatility makes it a valuable building block in the design of catalysts, functional materials, and supramolecular assemblies.
Synthesis and Mechanistic Insights
Principle of Synthesis: Nucleophilic Aromatic Substitution
The primary and most efficient synthesis of this compound relies on the sequential nucleophilic aromatic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3][4] The triazine ring is highly electron-deficient, making it susceptible to attack by nucleophiles. The substitution of each chlorine atom deactivates the ring slightly for the subsequent substitution, a property that can be exploited for controlled synthesis, though the target compound is typically prepared in a one-pot reaction by using a stoichiometric excess of the nucleophile.[5][6]
The reaction involves the deprotonation of 3,5-dimethylpyrazole by a strong, non-nucleophilic base to form the pyrazolate anion, which then acts as the nucleophile, displacing the chloride ions on the triazine ring.
Detailed Experimental Protocol
This protocol is a self-validating system, culminating in characterization steps to confirm purity and identity. The methodology is adapted from established literature procedures.[7]
Reagents and Equipment:
-
Cyanuric chloride (1 equivalent)
-
3,5-Dimethylpyrazole (3.3 equivalents)
-
Sodium hydride (60% dispersion in mineral oil, 3.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Standard reflux apparatus, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere, add 3,5-dimethylpyrazole to a flame-dried, three-neck flask containing anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride portion-wise over 15-20 minutes. Allow the resulting slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. This step generates the nucleophilic sodium 3,5-dimethylpyrazolate.
-
Substitution: Dissolve cyanuric chloride in a separate flask with anhydrous THF and add this solution dropwise to the pyrazolate slurry at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: After completion, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Remove the THF under reduced pressure. Extract the aqueous residue with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel to afford 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine as a white to light-yellow solid.[1] A typical yield is greater than 70%.[1]
Causality Behind Experimental Choices
-
Base Selection: Sodium hydride (NaH) is the base of choice because it is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction forward. Triethylamine can also be used, but NaH ensures complete formation of the more potent pyrazolate nucleophile.[1][7]
-
Solvent: Anhydrous THF is an ideal polar aprotic solvent that effectively solvates the reagents without interfering with the reaction. The use of anhydrous conditions is critical to prevent the hydrolysis of the highly reactive cyanuric chloride, which would lead to unwanted byproducts.[1]
-
Temperature: The reaction is performed at reflux to provide sufficient thermal energy to overcome the activation barrier for the substitution of all three chlorine atoms, ensuring a high conversion to the final trisubstituted product.[1]
Synthesis Workflow
Physicochemical Properties and Characterization
Structural and Crystallographic Data
The molecular structure has been unequivocally confirmed by single-crystal X-ray diffraction. The compound exhibits a nearly planar, propeller-like conformation.[7] It is known to crystallize in an orthorhombic system in the noncentrosymmetric space group Pna2₁.[1][7] The existence of at least two polymorphs has been reported, indicating variability in crystal packing.[7]
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1][7] |
| Space Group | Pna2₁ | [1][7] |
| a (Å) | 7.941 | [1] |
| b (Å) | 12.555 | [1] |
| c (Å) | 18.901 | [1] |
| Molecular Geometry | Near-planar, C₃-symmetric propeller | [1][2] |
Physical and Spectroscopic Properties
The identity and purity of the synthesized compound are confirmed using a suite of standard analytical techniques.
| Property | Value | Reference |
| IUPAC Name | 2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine | [1] |
| Molecular Formula | C₁₈H₂₁N₉ | [7] |
| Molecular Weight | 363.44 g/mol | [7] |
| Appearance | White to light-yellow solid | [1] |
| Melting Point | 245-250 °C | [1] |
| Purity (Post-PFC) | ≥99% | [1] |
| Key Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, X-Ray Diffraction | [1][2] |
Key Applications in Research and Development
The unique structural and electronic properties of this triazine derivative make it a powerful tool in several areas of chemical science.
Coordination Chemistry
This is the most prominent application. The three pyrazolyl units provide multiple nitrogen donor sites, allowing the molecule to act as a versatile chelating ligand for various metal ions, including those of palladium, rhenium, silver, iron, and nickel.[1][2][8] It can coordinate in different modes, most commonly as a facial tridentate ligand or a bidentate chelate, leaving one pyrazole group uncoordinated and available for further interaction.[2] This behavior is crucial for constructing complex molecular architectures and supramolecular assemblies like thixotropic gels.[2][8]
Homogeneous Catalysis
As a ligand, it plays a critical role in catalysis by stabilizing the metal center and modulating its electronic environment.[1] This modulation enhances the catalytic activity and selectivity of the resulting metal complex in various organic transformations, such as cross-coupling and oxidation reactions.[1] The steric bulk provided by the dimethylpyrazole groups can also influence the substrate selectivity of the catalyst.
Drug Development and Medicinal Chemistry
While the parent compound's biological activity is not its primary focus, the 1,3,5-triazine core is a well-established scaffold in medicinal chemistry. Derivatives incorporating both triazine and pyrazole moieties have been investigated for their potential as anticancer agents.[1] For instance, certain 1,3,5-triazine-based pyrazole derivatives have shown promising inhibitory activity against EGFR-tyrosine kinase, a key target in cancer therapy.[9] Studies have also indicated that derivatives can possess antimicrobial and antifungal properties, highlighting the potential for this chemical scaffold in developing new therapeutic agents.[1]
Conclusion
2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine stands out as a compound of significant academic and practical interest. Its synthesis is straightforward and high-yielding, based on fundamental principles of organic chemistry. Its robust, symmetric, and electron-rich structure provides a reliable platform for a multitude of applications. For researchers in coordination chemistry, catalysis, and materials science, it offers a versatile building block for creating functional molecular systems. For professionals in drug development, its scaffold represents a promising starting point for the design of novel therapeutic agents.
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